10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)-
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Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- involves multiple steps. One common method starts with the acylation of phenothiazine using acyl chlorides in toluene to produce 10-acylphenothiazine. This is followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide, resulting in 2,10-diacylphenothiazine. Deacylation of this intermediate with alcoholic potassium hydroxide or hydrochloric acid in acetic acid or ethanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, in medicinal applications, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)ethyl)amino)acetyl)- is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89516-36-9 |
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Molecular Formula |
C24H21ClN2O2S |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[2-(4-chlorophenyl)ethylamino]ethanone |
InChI |
InChI=1S/C24H21ClN2O2S/c1-16(28)18-8-11-23-21(14-18)27(20-4-2-3-5-22(20)30-23)24(29)15-26-13-12-17-6-9-19(25)10-7-17/h2-11,14,26H,12-13,15H2,1H3 |
InChI Key |
PNCFGBNTDVKTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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